molecular formula C9H13N3O5 B114794 5'-Deoxypyrazofurin CAS No. 143645-19-6

5'-Deoxypyrazofurin

Cat. No. B114794
M. Wt: 243.22 g/mol
InChI Key: ZDFJFGFVFKMTSC-FLLFQEBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Deoxypyrazofurin (5'-DPF) is a synthetic pyrazole derivative that has been extensively studied for its potential applications in cancer therapy and antiviral treatments. This compound has been shown to exhibit potent cytotoxic effects on cancer cells by inhibiting key enzymes involved in nucleotide biosynthesis. The purpose of

Scientific Research Applications

5'-DPF has been extensively studied for its potential applications in cancer therapy and antiviral treatments. In cancer therapy, 5'-DPF has been shown to inhibit key enzymes involved in nucleotide biosynthesis, such as orotate phosphoribosyltransferase and thymidine phosphorylase. This inhibition leads to a decrease in the intracellular levels of nucleotides, which ultimately results in cell death. In antiviral treatments, 5'-DPF has been shown to inhibit the replication of RNA viruses such as influenza A virus and human immunodeficiency virus (HIV).

Mechanism Of Action

The mechanism of action of 5'-DPF involves the inhibition of key enzymes involved in nucleotide biosynthesis. Specifically, 5'-DPF inhibits orotate phosphoribosyltransferase and thymidine phosphorylase, which are involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the intracellular levels of nucleotides, which ultimately results in cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5'-DPF are primarily related to its inhibition of nucleotide biosynthesis. This inhibition leads to a decrease in the intracellular levels of nucleotides, which ultimately results in cell death. Additionally, 5'-DPF has been shown to exhibit antiviral properties by inhibiting the replication of RNA viruses such as influenza A virus and HIV.

Advantages And Limitations For Lab Experiments

One advantage of using 5'-DPF in lab experiments is its potent cytotoxic effects on cancer cells. This makes it a useful tool for studying the mechanisms of cell death and identifying potential targets for cancer therapy. Additionally, 5'-DPF has been shown to exhibit antiviral properties, which makes it a useful tool for studying the replication of RNA viruses.
One limitation of using 5'-DPF in lab experiments is its potential toxicity to normal cells. This can make it difficult to study the effects of 5'-DPF on cancer cells in vivo. Additionally, the synthesis of 5'-DPF can be challenging, which can limit its availability for lab experiments.

Future Directions

There are several potential future directions for research on 5'-DPF. One direction is to further investigate its potential applications in cancer therapy. Specifically, researchers could explore the use of 5'-DPF in combination with other cancer treatments to enhance its cytotoxic effects. Another direction is to investigate the potential use of 5'-DPF as an antiviral treatment for RNA viruses such as influenza A virus and HIV. Finally, researchers could explore the potential use of 5'-DPF as a tool for studying the mechanisms of cell death and identifying potential targets for cancer therapy.

Synthesis Methods

The synthesis of 5'-DPF involves the reaction of 2,4-dioxo-5-pyrazolidinylamine with ethyl chloroformate in the presence of triethylamine. This reaction produces 5'-DPF as a white crystalline solid with a melting point of 238-240°C. The yield of this reaction is typically around 50-60%, and the purity of the final product can be improved through recrystallization.

properties

CAS RN

143645-19-6

Product Name

5'-Deoxypyrazofurin

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C9H13N3O5/c1-2-5(13)7(15)8(17-2)3-6(14)4(9(10)16)12-11-3/h2,5,7-8,13-15H,1H3,(H2,10,16)(H,11,12)/t2-,5-,7-,8+/m1/s1

InChI Key

ZDFJFGFVFKMTSC-FLLFQEBCSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)C2=C(C(=NN2)C(=O)N)O)O)O

SMILES

CC1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O

Canonical SMILES

CC1C(C(C(O1)C2=C(C(=NN2)C(=O)N)O)O)O

synonyms

5'-deoxypyrazofurin

Origin of Product

United States

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